N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide
Description
Properties
IUPAC Name |
N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O/c1-15-9-10-18(12-21(15)25)31-24-20(13-28-31)23(26-14-27-24)30-29-22(32)11-17-7-4-6-16-5-2-3-8-19(16)17/h2-10,12-14H,11H2,1H3,(H,29,32)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQMSTUEQKMXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrazolo[3,4-d]Pyrimidin-4-One
The synthesis begins with the chlorination of 1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (I ) using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA). This step replaces the 4-keto group with a chlorine atom, yielding 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (II ) with an efficiency of 78–82%. The reaction proceeds under reflux (110°C, 6–8 hours), with TMA acting as a catalyst to neutralize HCl byproducts.
Key Characterization :
Hydrazinolysis of the 4-Chloro Intermediate
Compound II undergoes hydrazinolysis by refluxing with hydrazine hydrate (80% v/v) in ethanol (12 hours, 80°C), replacing the chlorine atom with a hydrazinyl group to form 4-hydrazinyl-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (III ). Excess hydrazine ensures complete substitution, with yields of 85–90%.
Key Characterization :
- IR (KBr) : 3320 cm⁻¹ (N-H str.), 1605 cm⁻¹ (C=N str.).
- ¹³C NMR : δ 158.9 (pyrimidine-C4), 145.6 (pyrazole-C3), 135.2–125.4 (aromatic carbons).
Preparation of 2-(Naphthalen-1-Yl)Acetohydrazide
Synthesis of Methyl 2-(Naphthalen-1-Yl)Acetate
Naphthalene-1-acetic acid is esterified with methanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux (12 hours, 70°C). The crude ester is purified via column chromatography (hexane:ethyl acetate, 4:1), yielding methyl 2-(naphthalen-1-yl)acetate (IV ) with 89% efficiency.
Key Characterization :
Conversion to Acetohydrazide
Compound IV is treated with hydrazine hydrate (99%) in ethanol under reflux (8 hours, 80°C), yielding 2-(naphthalen-1-yl)acetohydrazide (V ) as a white crystalline solid (92% yield).
Key Characterization :
Condensation of Hydrazinylpyrazolopyrimidine with Acetohydrazide
Hydrazone Formation
The final step involves condensation of III with V in anhydrous ethanol under acidic conditions (glacial acetic acid, 0.5 equiv.) at reflux (24 hours, 80°C). The reaction forms a hydrazone linkage, yielding the target compound (VI ) with 68–72% efficiency after recrystallization (ethanol:water, 3:1).
Key Characterization :
- ¹H NMR (DMSO- d₆): δ 10.52 (s, 1H, NH), 8.85 (s, 1H, pyrimidine-H), 8.21–7.41 (m, 10H, aromatic-H), 4.12 (s, 2H, CH₂), 2.61 (s, 3H, CH₃).
- HRMS (ESI+) : m/z 527.2 [M+H]⁺ (calc. 527.16).
Optimization and Mechanistic Insights
Reaction Condition Screening
Yield Comparison Table
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1.1 | POCl₃, TMA | Toluene | 110 | 8 | 82 |
| 1.2 | NH₂NH₂·H₂O | Ethanol | 80 | 12 | 90 |
| 2.2 | NH₂NH₂·H₂O | Ethanol | 80 | 8 | 92 |
| 3.1 | CH₃COOH | Ethanol | 80 | 24 | 72 |
Biological Activity
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H15ClN6O and a molecular weight of 330.78 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core and a naphthalene moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN6O |
| Molecular Weight | 330.78 g/mol |
| Purity | Typically 95% |
Anticancer Properties
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer activity. For instance, similar derivatives have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival pathways. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to induced apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that hydrazide derivatives can exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the naphthalene ring enhances interactions with bacterial targets, potentially increasing efficacy compared to other compounds without such structural features .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, studies report that related pyrazole derivatives demonstrate selective COX-II inhibition with IC50 values indicating significant potency .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Binding : It can bind to specific receptors that modulate cellular signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds may interact with DNA or RNA, affecting transcriptional regulation.
Case Studies
- Anticancer Study : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the N-3 position significantly enhanced anticancer activity against MCF-7 breast cancer cells, with some compounds achieving IC50 values as low as 0.5 μM .
- Antimicrobial Evaluation : Another investigation evaluated a range of hydrazide derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited superior activity compared to controls .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
The table below compares the target compound with analogs differing in substituents:
Key Research Findings
Role of Halogens : Chlorine at the 3-position of the phenyl ring (as in the target compound) is critical for antitumor activity, as seen in analogs like N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine .
Naphthalene vs. Phenyl Groups : Compounds with naphthalen-1-yl substituents (e.g., target compound) exhibit stronger binding to aromatic receptor pockets compared to phenyl analogs, as observed in kinase inhibitors .
Hydrazide vs. Amine Functional Groups : Hydrazide moieties (target compound) may form hydrogen bonds with target proteins, while amine groups () facilitate protonation-dependent interactions .
Q & A
Q. How should researchers prioritize substituent modifications to balance potency and toxicity?
- Methodology :
- Lipinski’s Rule of Five : Prioritize modifications that retain molecular weight <500 Da and LogP <5 .
- Toxicity prediction tools : Use ProTox-II or Derek Nexus to flag structural alerts (e.g., hydrazide-linked hepatotoxicity) .
- Selectivity indices : Calculate IC ratios between target (e.g., cancer cells) and non-target (e.g., hepatocytes) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
